molecular formula C20H25FN2O3 B11695025 Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11695025
M. Wt: 360.4 g/mol
InChI Key: BNBYZPCRLYZZRH-UHFFFAOYSA-N
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Description

Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclooctanone with 2-fluorobenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and methyl acetoacetate under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of cyclooctanone derivatives or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyrimidine derivatives.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    4-(4-Benzyloxy)phenyl pyrimidine derivatives: Known for their anti-inflammatory activities.

Uniqueness: Cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of a cyclooctyl ring and a fluorophenyl group, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

cyclooctyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H25FN2O3/c1-13-17(19(24)26-14-9-5-3-2-4-6-10-14)18(23-20(25)22-13)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,2-6,9-10H2,1H3,(H2,22,23,25)

InChI Key

BNBYZPCRLYZZRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC3CCCCCCC3

Origin of Product

United States

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